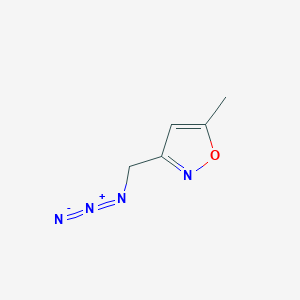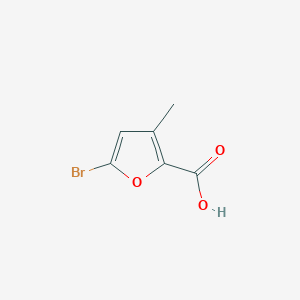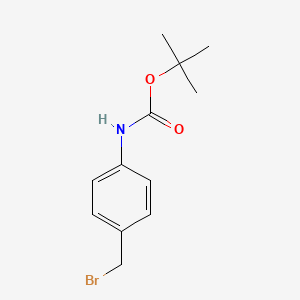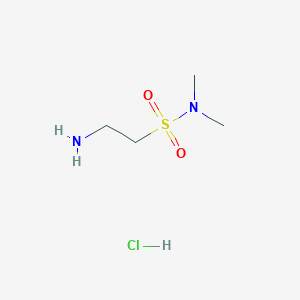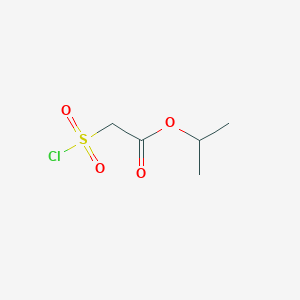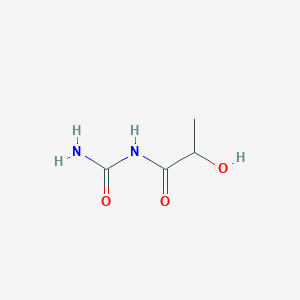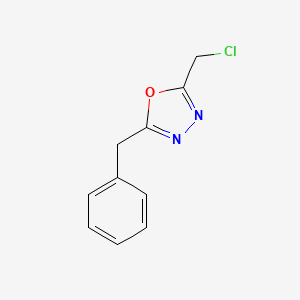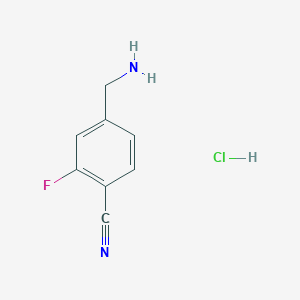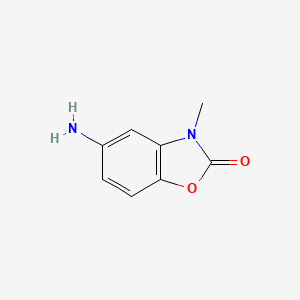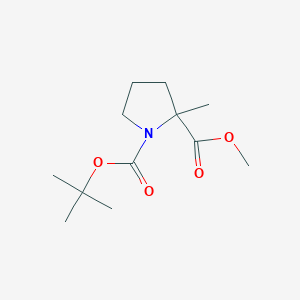
1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Overview
Description
The compound 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring chemical structures known as cyclic amines. Pyrrolidine derivatives are often used as intermediates in the synthesis of various pharmaceuticals and have been the subject of numerous studies due to their biological and chemical significance.
Synthesis Analysis
Several papers discuss the synthesis of related compounds. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates involves the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a process that could potentially be adapted for the synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate . Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of protein tyrosine kinase inhibitors, provides insight into the methods that could be employed for the synthesis of structurally similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the X-ray crystallographic analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate reveals the presence of intramolecular hydrogen bonding, which could be a feature to consider in the molecular structure analysis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be complex due to the presence of multiple functional groups. For instance, the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involve the use of this compound as a chiral auxiliary in various reactions, including Michael additions and alkylation reactions . These types of reactions could potentially be relevant to the chemical reactivity of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, involves steps that highlight the compound's solubility and stability, which are important physical and chemical properties . Similarly, the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, demonstrates the importance of stereochemistry in determining the physical properties of such compounds .
Scientific Research Applications
Chiral Synthesis and Catalysis
1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate serves as a significant compound in chiral synthesis. Studer, Hintermann, and Seebach (1995) detailed its use as a chiral auxiliary and a building block in dipeptide synthesis. This compound was utilized for preparing enantiomerically pure 2-methyl-3-phenylpropanoic acid and for oxidative coupling processes, offering high selectivity in the synthesis of amino-acid derivatives and dipeptides (Studer, Hintermann, & Seebach, 1995).
Antimicrobial Applications
In the realm of antimicrobial research, Sreekanth and Jha (2020) demonstrated the use of derivatives of this compound in synthesizing novel pyrrolidine derivatives with antimicrobial properties. The study highlighted the microwave-assisted synthesis of these derivatives, emphasizing their potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Large-Scale Synthesis from L-Aspartic Acid
Yoshida et al. (1996) reported a large-scale synthesis of a related compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid. This synthesis pathway demonstrated an efficient method to produce chiral pyrrolidine derivatives, which are valuable in various chemical syntheses (Yoshida et al., 1996).
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFNLDIOHLDSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634666 | |
| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
CAS RN |
317355-80-9 | |
| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
